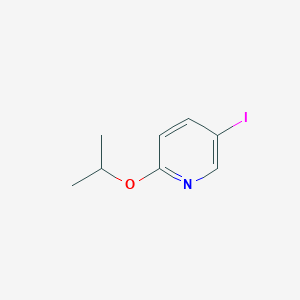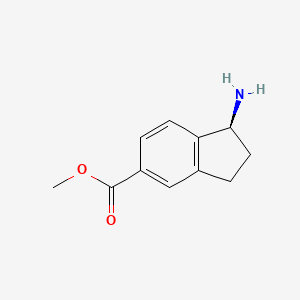![molecular formula C14H18N4O2S B3165785 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid CAS No. 903174-30-1](/img/structure/B3165785.png)
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid
概要
説明
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a unique combination of heterocyclic structures
作用機序
Target of Action
Compounds containing a similar 2,5-dimethyl-1h-pyrrol-1-yl moiety have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that the 1,3-diazole ring, which is structurally similar to the 1h-pyrrol-1-yl moiety in this compound, is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric nature . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, suggesting that this compound could have wide-ranging effects .
Pharmacokinetics
The molecular weight of the 2,5-dimethyl-1h-pyrrol-1-yl moiety, a component of this compound, is 951424 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions The process begins with the formation of the pyrrole ring, followed by the construction of the thiadiazole ringCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Shares the pyrrole ring structure.
1H-Pyrrole-3-carbonitrile: Contains a similar pyrrole ring with different substituents.
1H-Pyrrole-2,5-dicarboxylic acid: Another pyrrole derivative with carboxylic acid groups
Uniqueness
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid is unique due to its combination of pyrrole, thiadiazole, and piperidine-3-carboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
1-[5-(2,5-dimethylpyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-5-6-10(2)18(9)14-16-15-13(21-14)17-7-3-4-11(8-17)12(19)20/h5-6,11H,3-4,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNSMIPYOKXYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN=C(S2)N3CCCC(C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine](/img/structure/B3165738.png)

![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)


![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)


amine hydrochloride](/img/structure/B3165815.png)
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
Amine Hydrochloride](/img/structure/B3165826.png)
